1-methyl-3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
2-methyl-5-[1-(2-oxochromene-3-carbonyl)piperidin-3-yl]-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-26-24(31)28(18-10-3-2-4-11-18)21(25-26)17-9-7-13-27(15-17)22(29)19-14-16-8-5-6-12-20(16)32-23(19)30/h2-6,8,10-12,14,17H,7,9,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCARYJCJSSGSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that combine various organic precursors. The presence of the triazole and chromene moieties suggests a rich pharmacophore that may interact with biological targets. Structural analysis often employs techniques such as NMR and mass spectrometry to confirm the identity and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, a series of pyrazole derivatives were tested against various pathogens, revealing significant antimicrobial activity with minimum inhibitory concentrations (MIC) in the low microgram range. The compound's structural similarity may contribute to similar activities:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 0.22 - 0.25 | Strong against Staphylococcus aureus |
| 10 | 0.30 | Moderate against E. coli |
These findings suggest that derivatives of the target compound could exhibit comparable or enhanced antimicrobial properties, warranting further investigation into their mechanisms of action .
Anticancer Potential
The anticancer activity of compounds featuring the triazole and chromene structures has been explored in various studies. In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. For example:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents .
Study on Antimicrobial Efficacy
A recent study focused on evaluating the antimicrobial efficacy of derivatives based on the chromene structure found that compounds with similar functional groups exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized a variety of assays including time-kill studies and biofilm inhibition tests, confirming the efficacy of these compounds against resistant strains .
Study on Anticancer Activity
Another significant study investigated the anticancer properties of triazole-containing compounds. The research highlighted their ability to inhibit tumor growth in xenograft models, showcasing a promising therapeutic profile. The mechanisms involved included modulation of signaling pathways related to cell proliferation and survival .
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 1-methyl-3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is influenced by its structural components, particularly the triazole ring and the chromene moiety. Research has indicated that compounds containing triazole structures exhibit a wide range of bioactivities including:
- Antimicrobial Activity : Triazole derivatives have been shown to possess antibacterial and antifungal properties. Studies have demonstrated that certain triazole-containing compounds exhibit significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticonvulsant Effects : The anticonvulsant potential of triazole derivatives has been explored extensively. Compounds similar to this compound have shown efficacy in reducing seizure activity in animal models .
- Neuroprotective Properties : Research indicates that triazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound involves multistep reactions that incorporate various functional groups to enhance biological activity. The synthesis typically begins with the formation of the chromene backbone followed by the introduction of the piperidine and triazole moieties.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Formation of Chromene | Ethyl 2-Oxo-Chromene | 61% |
| 2 | Piperidine Attachment | N-Boc Piperidine | 69% |
| 3 | Triazole Formation | EDC.HCl, HOBt | Variable |
Case Studies
Several studies have investigated the biological activities of triazole derivatives similar to 1-methyl-3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-3-yl)-4-pheny l -1H -1 , 2 , 4 -triazol -5 (4 H ) -one:
Case Study 1: Antimicrobial Activity
In a comparative study, derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications in the phenyl group significantly enhanced antibacterial efficacy against MRSA, with minimum inhibitory concentrations (MIC) reported as low as 0.25 µg/mL .
Case Study 2: Anticonvulsant Evaluation
A series of compounds were evaluated for their anticonvulsant properties using the pentylenetetrazole (PTZ) model in mice. One derivative exhibited a notable reduction in seizure duration compared to standard anticonvulsants .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table and analysis highlight key analogs and their distinguishing features:
*Calculated using average atomic masses.
Key Structural and Functional Insights:
Abaperidone : Shares the coumarin-piperidine motif with the target compound but replaces the triazolone core with a benzisoxazole group. Its antianaphylactic activity highlights the pharmacological relevance of coumarin-piperidine hybrids .
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl : Demonstrates the significance of triazole-piperidine frameworks in modulating CNS targets, though the absence of a coumarin group limits direct comparison .
Coumarin-Triazole Hybrid () : Combines coumarin with a triazole, similar to the target compound. Such hybrids are frequently explored for antimicrobial and anticancer activity due to synergistic electronic effects .
Benzothiazole-Pyrazolone () : While structurally distinct, the pyrazolone core and aromatic substituents emphasize the role of heterocyclic diversity in drug design .
Research Findings and Implications
- Structural Uniqueness: The target compound’s combination of triazolone, coumarin, and piperidine is novel compared to analogs. This may confer dual inhibitory activity (e.g., kinase and protease inhibition) .
- Synthetic Challenges : The coumarin-3-carbonyl group’s steric bulk and the triazolone’s sensitivity to hydrolysis may complicate synthesis, requiring optimized protocols (e.g., microwave-assisted coupling) .
- Pharmacological Potential: While direct data are absent, the structural motifs suggest possible applications in inflammation (coumarin’s COX-2 inhibition) or oncology (triazolone’s kinase interactions) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-methyl-3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one?
- Methodology : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the triazole ring through cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Step 2 : Introduction of the piperidin-3-yl group via nucleophilic substitution or coupling reactions, often using catalysts like DCC (dicyclohexylcarbodiimide) .
- Step 3 : Functionalization with the 2-oxo-2H-chromene-3-carbonyl moiety using acyl chlorides or activated esters in anhydrous dichloromethane .
- Key Considerations : Optimize reaction yields by controlling stoichiometry and reaction time. Monitor intermediates via TLC or HPLC .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodology : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl group at N1, phenyl at C4) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H] peak at m/z 435.2) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm piperidine ring conformation .
Q. What solvents and conditions are optimal for solubility and stability studies?
- Methodology : Test solubility in DMSO, methanol, or acetonitrile. Stability assays (e.g., pH 7.4 buffer, 37°C) should include HPLC monitoring for degradation products over 24–72 hours .
Advanced Research Questions
Q. How to design experiments to investigate the compound’s potential enzyme inhibition (e.g., kinase or protease targets)?
- Methodology :
- Target Selection : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to kinases or proteases based on the triazole and chromene moieties .
- In Vitro Assays : Perform fluorometric or colorimetric enzyme activity assays (e.g., ATPase or trypsin inhibition) with IC determination .
- Data Interpretation : Compare inhibition kinetics with known inhibitors (e.g., staurosporine for kinases) to assess competitive/non-competitive behavior .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected H NMR splitting patterns)?
- Methodology :
- Variable Temperature NMR : Assess dynamic effects (e.g., piperidine ring puckering) by collecting spectra at 25°C and −40°C .
- 2D NMR Techniques : Use COSY or NOESY to identify through-space couplings between protons on the triazole and chromene groups .
- DFT Calculations : Compare experimental NMR shifts with theoretical predictions (e.g., Gaussian 16 B3LYP/6-31G**) .
Q. What strategies can optimize the compound’s pharmacokinetic properties (e.g., bioavailability)?
- Methodology :
- Lipinski’s Rule Analysis : Calculate logP (octanol-water partition coefficient) and polar surface area to predict absorption .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- In Vivo Testing : Use rodent models to assess plasma half-life and tissue distribution via LC-MS/MS quantification .
Q. How to evaluate the compound’s interaction with serum proteins (e.g., albumin)?
- Methodology :
- Fluorescence Quenching Assays : Measure changes in tryptophan fluorescence of albumin upon compound binding to calculate binding constants (K) .
- Molecular Dynamics Simulations : Simulate binding modes using GROMACS to identify key residues (e.g., Sudlow’s Site I/II) .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between in vitro and cell-based assays?
- Methodology :
- Membrane Permeability Testing : Use Caco-2 cell monolayers to assess passive diffusion/active transport .
- Metabolite Screening : Identify active/inactive metabolites via LC-MS after incubating the compound with hepatocyte cultures .
- Off-Target Profiling : Screen against a panel of receptors (e.g., CEREP panel) to rule out nonspecific effects .
Methodological Tables
| Technique | Application | Example from Evidence |
|---|---|---|
| X-ray Crystallography | Confirm stereochemistry of piperidine ring | Piperidine-4-one derivatives |
| Docking Simulations | Predict kinase binding affinity | Triazole-chromene hybrids |
| HR-ESI-MS | Verify molecular weight (error < 2 ppm) | PubChem data |
| Fluorescence Quenching | Protein-ligand interaction analysis | Albumin binding studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
